molecular formula C7H3Br2NS2 B1426481 4,6-Dibromo-2-mercaptobenzothiazole CAS No. 1309379-11-0

4,6-Dibromo-2-mercaptobenzothiazole

Cat. No. B1426481
CAS RN: 1309379-11-0
M. Wt: 325 g/mol
InChI Key: RIBNBUOCHKVMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-mercaptobenzothiazole is a derivative of 2-Mercaptobenzothiazole . It is an organosulfur compound . The compound is offered by several suppliers for research and development purposes .


Synthesis Analysis

The synthesis of 2-Mercaptobenzothiazoles, which 4,6-Dibromo-2-mercaptobenzothiazole is a derivative of, has been studied extensively . The general procedure involves a reaction of o-haloaniline with carbon disulfide in the presence of DBU . The mixture is stirred at room temperature under a nitrogen atmosphere, then heated at 80-100 °C for a specified time . After completion, the mixture is cooled to room temperature, then water is added and the mixture is extracted with EtOAc .


Molecular Structure Analysis

The molecular structure of 4,6-Dibromo-2-mercaptobenzothiazole is similar to that of 2-Mercaptobenzothiazole, with the addition of two bromine atoms . The molecule is planar with a C=S double bond . The compound exists as a thione/dithiocarbamate, and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .


Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .

Scientific Research Applications

  • Enzyme Inhibition : Palmer and Roberts (1967) found that 2-mercaptobenzothiazole is a potent inhibitor of banana polyphenoloxidase, significantly delaying substrate oxidation and causing prolonged inhibition (Palmer & Roberts, 1967).

  • Antimicrobial Activity : Kuznetsova et al. (2017) assessed the antibacterial effect of 2-mercaptobenzothiazole immobilized in a layered double hydroxide structure, finding potential applications in active antifouling and anticorrosion coatings (Kuznetsova et al., 2017).

  • Industrial Applications : A review by Wu et al. (2012) details the industrial applications of 2-mercaptobenzothiazole, including its use in rubber vulcanization and as a component of the modified Julia olefination reaction (Wu et al., 2012).

  • Bioactive Compound : Azam and Suresh (2012) discuss 2-mercaptobenzothiazoles as bioactive compounds with various activities, including antimicrobial, antifungal, and enzyme inhibitory properties (Azam & Suresh, 2012).

  • Corrosion Inhibition : Zheludkevich et al. (2005) evaluated 2-mercaptobenzothiazole as a corrosion inhibitor for aluminium alloy in chloride solutions (Zheludkevich et al., 2005).

  • Spectroelectrochemical Analysis : Woods, Hope, and Watling (2000) investigated the interaction of 2-mercaptobenzothiazole with metal surfaces using surface-enhanced Raman scattering spectroscopy (Woods, Hope, & Watling, 2000).

  • Bioremediation : Haroune et al. (2004) showed that 2-mercaptobenzothiazole, used in the rubber industry, can be biotransformed and partially mineralized by Rhodococcus rhodochrous (Haroune et al., 2004).

  • Heavy Metal Sorption : Filho et al. (1995) demonstrated the use of 2-mercaptobenzothiazole-loaded clay for sorption and preconcentration of various heavy metals from aqueous solutions (Filho, Polito, & Gushikem, 1995).

  • Mass Spectrometry : Astigarraga et al. (2008) employed 2-mercaptobenzothiazole as a matrix for lipid analysis using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (Astigarraga et al., 2008).

properties

IUPAC Name

4,6-dibromo-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBNBUOCHKVMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=S)N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2-mercaptobenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromo-2-mercaptobenzothiazole
Reactant of Route 2
Reactant of Route 2
4,6-Dibromo-2-mercaptobenzothiazole
Reactant of Route 3
Reactant of Route 3
4,6-Dibromo-2-mercaptobenzothiazole
Reactant of Route 4
Reactant of Route 4
4,6-Dibromo-2-mercaptobenzothiazole
Reactant of Route 5
Reactant of Route 5
4,6-Dibromo-2-mercaptobenzothiazole
Reactant of Route 6
Reactant of Route 6
4,6-Dibromo-2-mercaptobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.